molecular formula C23H30O5 B1215733 11-Deoxyprednisone acetate CAS No. 1249-67-8

11-Deoxyprednisone acetate

Cat. No.: B1215733
CAS No.: 1249-67-8
M. Wt: 386.5 g/mol
InChI Key: WVRZJAMAOJQSRN-JZTHCNPZSA-N
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Biochemical Analysis

Biochemical Properties

11-Deoxyprednisone acetate plays a significant role in biochemical reactions, particularly in modulating the immune response and inflammation. It interacts with glucocorticoid receptors, which are a type of nuclear receptor that regulates the expression of specific genes . Upon binding to these receptors, this compound forms a receptor-ligand complex that translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the DNA, influencing the transcription of target genes . This interaction affects various enzymes, proteins, and other biomolecules involved in inflammatory and immune responses.

Cellular Effects

This compound exerts profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In immune cells, it inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . Additionally, this compound affects the proliferation and differentiation of immune cells, leading to immunosuppression. It also impacts metabolic pathways by altering glucose metabolism and promoting gluconeogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to glucocorticoid receptors, leading to the formation of a receptor-ligand complex . This complex translocates to the nucleus, where it binds to GREs in the DNA and regulates the transcription of target genes . The compound can either activate or repress the expression of specific genes, depending on the presence of coactivators or corepressors . Additionally, this compound can inhibit the activity of certain enzymes involved in the inflammatory response, such as phospholipase A2 and cyclooxygenase-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Over time, this compound may degrade, leading to a reduction in its potency . Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound exhibits anti-inflammatory and immunosuppressive effects without significant adverse effects . At higher doses, this compound can cause toxic effects, including immunosuppression, hyperglycemia, and adrenal suppression . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to steroid metabolism . It is metabolized in the liver by enzymes such as cytochrome P450, which convert it into active and inactive metabolites . These metabolites can further interact with various enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism can also influence its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes by solute carrier transporters and ATP-binding cassette transporters . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues can influence its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of cells . It can be directed to specific subcellular compartments through targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its activity, as it needs to interact with glucocorticoid receptors in the cytoplasm and nucleus to exert its effects . The compound’s localization can also affect its stability and degradation within the cell .

Chemical Reactions Analysis

Types of Reactions: 11-Deoxyprednisone acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h6,9,12,17-19,27H,4-5,7-8,10-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRZJAMAOJQSRN-JZTHCNPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00154517
Record name 11-Deoxyprednisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249-67-8
Record name 21-(Acetyloxy)-17-hydroxypregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1249-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Deoxyprednisone acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001249678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC18314
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11-Deoxyprednisone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00154517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-DEOXYPREDNISONE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N587LS3RF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 11-deoxyprednisone acetate quantified in prednisone acetate samples?

A: The research paper describes a high-performance liquid chromatography (HPLC) method for quantifying this compound in prednisone acetate. [] This method utilizes estradiol benzoate as an internal standard and demonstrates a satisfactory linear relationship for accurate quantification of this compound. []

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